(2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid
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Overview
Description
(2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde with 2-aminophenoxyacetic acid under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenoxy moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities, protein interactions, and cellular pathways due to its ability to interact with specific biological targets .
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of (2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imino linkage and cyano group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the ligand-binding domain .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
- 4-bromo-2-((E)-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)aminoacetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
What sets (2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the cyano group and the imino linkage allows for versatile chemical modifications and interactions with a wide range of biological targets .
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N2O3S/c19-9-14-13-6-2-4-8-16(13)24-18(14)20-10-12-5-1-3-7-15(12)23-11-17(21)22/h1,3,5,7,10H,2,4,6,8,11H2,(H,21,22)/b20-10+ |
InChI Key |
BVDPBGXPPHNLSW-KEBDBYFISA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3OCC(=O)O)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3OCC(=O)O)C#N |
Origin of Product |
United States |
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